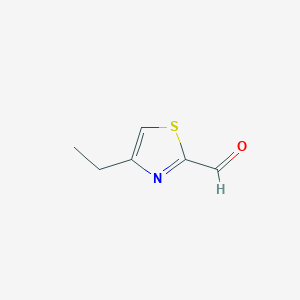

4-Ethylthiazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-2-5-4-9-6(3-8)7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGBKOBUBCHSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665426 | |

| Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211943-05-4 | |

| Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of 4-Ethylthiazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of interest in synthetic and medicinal chemistry. Due to its structural relation to key pharmacophores, this compound serves as a valuable building block for drug discovery and development. This document details its core chemical properties, provides validated spectroscopic data for characterization, outlines a robust synthetic methodology, and discusses its potential applications and safety considerations. For comparative analysis, data from its close structural analog, 4-Methylthiazole-2-carbaldehyde, is included where direct data for the ethyl-variant is not publicly available, offering researchers a predictive framework for experimental design.

Introduction and Molecular Overview

This compound belongs to the family of thiazole derivatives, a class of heterocyclic compounds containing a sulfur and a nitrogen atom within a five-membered ring. The thiazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive agents due to its ability to engage in a wide range of biological interactions.[1] The presence of a reactive aldehyde group at the 2-position and an ethyl group at the 4-position makes this compound a versatile intermediate for constructing more complex molecular architectures through reactions like condensation, nucleophilic addition, and reductive amination.[1]

Its structural analog, 4-Methylthiazole-2-carbaldehyde, is well-documented as a key reagent in the synthesis of potential kinase inhibitors, antimicrobial compounds, and other bioactive agents.[1] By extension, the ethyl-substituted variant is of significant interest for exploring structure-activity relationships (SAR) in drug development programs.

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to the successful application of any chemical intermediate. This section consolidates the known physical properties and spectroscopic data for this compound.

Core Chemical Properties

Direct experimental data for this compound is limited. A key validated property is its boiling point.[2] Other properties are estimated by drawing parallels with the well-characterized analog, 4-Methylthiazole-2-carbaldehyde (CAS: 13750-68-0).[3]

| Property | Value (this compound) | Comparative Value (4-Methylthiazole-2-carbaldehyde) | Reference |

| Molecular Formula | C₆H₇NOS | C₅H₅NOS | [2],[3] |

| Molecular Weight | 141.19 g/mol | 127.17 g/mol | [2],[3] |

| Boiling Point | 154 °C | Not Available | [2] |

| Appearance | Yellow Liquid | Not Available | [2] |

| Purity (per reference) | 98.6% (by GC) | >97% | [2],[1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. The following data is critical for researchers to validate the identity and purity of synthesized this compound.

The proton NMR spectrum provides definitive evidence for the arrangement of hydrogen atoms in the molecule. Data for this compound has been reported in a Chinese patent.[2]

-

¹H NMR (CDCl₃):

-

δ 9.61 (s, 1H): Corresponds to the aldehyde proton (-CHO). Its singlet nature indicates no adjacent protons.

-

δ 7.41 (s, 1H): Represents the proton on the thiazole ring (C5-H).

-

δ 2.59 (q, J=5Hz, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

-

δ 1.24 (t, J=7Hz, 3H): A triplet corresponding to the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.[2]

-

Note: Specific ¹³C NMR data for this compound was not found in the available literature. The following predictions are based on standard chemical shift ranges for analogous structures.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C=O (Aldehyde) | >180 | Characteristic range for aldehyde carbonyls. |

| C2 (Thiazole) | 160-165 | Carbon attached to two heteroatoms (N and S) and the aldehyde. |

| C4 (Thiazole) | 150-155 | Carbon bearing the ethyl group. |

| C5 (Thiazole) | 120-125 | Unsubstituted carbon on the thiazole ring. |

| -CH₂- (Ethyl) | 20-25 | Methylene carbon of the ethyl group. |

| -CH₃ (Ethyl) | 10-15 | Methyl carbon of the ethyl group. |

Note: A specific IR spectrum for this compound is not publicly available. The expected characteristic absorptions are based on functional group analysis and comparison with spectra of similar molecules.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2970-2850 | C-H Stretch | Ethyl group (aliphatic) |

| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| ~1700-1680 | C=O Stretch | Aldehyde carbonyl |

| ~1600-1450 | C=N & C=C Stretch | Thiazole ring vibrations |

Synthesis and Reaction Mechanisms

The synthesis of 2-thiazole carbaldehyde derivatives is a topic of significant interest, with various methods reported. A prominent and industrially scalable approach involves the use of Grignard reagents.[2]

Recommended Synthetic Protocol: Grignard-based Formylation

This protocol is adapted from the methodology described for the preparation of 4-ethyl-2-formylthiazole.[2] It involves a halogen-magnesium exchange to form a Grignard reagent, which then reacts with a formylating agent.

Step 1: Preparation of 2-Bromo-4-ethylthiazole (Starting Material) This precursor can be synthesized via standard thiazole ring formation methods, such as the Hantzsch thiazole synthesis, from appropriate starting materials (e.g., a thioamide and an α-haloketone).

Step 2: Grignard Reagent Formation and Formylation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a solution of 2-Bromo-4-ethylthiazole in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction may require initiation with a small crystal of iodine or gentle heating.

-

Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to a temperature between -10 °C and 10 °C.[2]

-

Slowly add a formylating agent, such as N,N-dimethylformamide (DMF), to the solution of the Grignard reagent.

-

Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup (hydrolysis) to quench the reaction and liberate the aldehyde product.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound as a yellow liquid.[2]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure strongly suggests its utility in two primary fields, mirroring the applications of other 2-formylthiazole derivatives.

Pharmaceutical and Drug Discovery

The thiazole ring is a cornerstone of many therapeutic agents. The aldehyde functionality on this compound provides a chemical handle for elaboration into a variety of structures.

-

Intermediate for API Synthesis: Thiazole aldehydes are precursors for antibiotics and antiallergic drugs.[2][5]

-

Scaffold for Kinase Inhibitors: The thiazole core can be functionalized to target the ATP-binding site of various kinases, which are critical targets in oncology.[1]

-

Antimicrobial Agents: Thiazole-based compounds have shown significant antibacterial and antifungal activity.[6]

Flavor and Fragrance Chemistry

Thiazole derivatives are well-known for their unique sensory profiles, often contributing nutty, roasted, savory, or green notes.[7] Although the specific organoleptic profile of this compound is not described, related compounds like 2-Ethyl-4-methylthiazole are used to impart nutty and cocoa-like notes in food products and fragrances.[7] It is plausible that this compound could serve as a precursor or component in the creation of complex flavor and fragrance formulations.

Safety, Handling, and Toxicology

Note: No specific Safety Data Sheet (SDS) for this compound is available. The following guidance is based on the hazard profile of analogous thiazole aldehydes, such as 4-Methylthiazole-2-carbaldehyde.[3]

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[3][8]

-

Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[3][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

References

- 1. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent [benchchem.com]

- 2. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. bepls.com [bepls.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. leap.epa.ie [leap.epa.ie]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Ethylthiazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Ethylthiazole-2-carbaldehyde, a heterocyclic aldehyde of significant interest to the pharmaceutical and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of key synthetic strategies, including the Hantzsch thiazole synthesis followed by functional group transformation, Vilsmeier-Haack formylation, oxidation of 2-methylthiazole precursors, and organometallic approaches. Each pathway is discussed with an emphasis on the underlying chemical principles, experimental considerations, and comparative analysis of yield, scalability, and environmental impact. Detailed, step-by-step protocols and visual diagrams are provided to facilitate practical application in a laboratory setting.

Introduction: The Significance of this compound

Thiazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] The this compound moiety, in particular, serves as a versatile building block in organic synthesis. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Furthermore, substituted thiazoles are known to contribute to the flavor profiles of various foods, adding to their commercial importance.

This guide will explore the most prominent and practical methods for the synthesis of this compound, providing both theoretical understanding and actionable experimental protocols.

Pathway 1: Hantzsch Thiazole Synthesis and Subsequent Formylation

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[2] This pathway involves the initial synthesis of a 4-ethylthiazole precursor, typically 2-amino-4-ethylthiazole, which is then converted to the target aldehyde.

Principle of the Hantzsch Synthesis

The core of the Hantzsch synthesis is the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 2-amino-4-ethylthiazole, the required precursors are 1-bromo-2-butanone and thiourea. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocols

Part A: Synthesis of 1-Bromo-2-butanone

-

Causality: The bromination of 2-butanone at the α-position is crucial for creating the electrophilic center necessary for the subsequent reaction with the nucleophilic sulfur of thiourea. The reaction is typically performed under acidic conditions to promote enol formation, which then reacts with bromine.

-

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with 2-butanone (1.0 equivalent) and a suitable solvent such as methanol.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add bromine (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The reaction mixture is then worked up by washing with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and bromine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude 1-bromo-2-butanone can be purified by vacuum distillation.[4]

-

-

Part B: Hantzsch Synthesis of 2-Amino-4-ethylthiazole

-

Causality: This step involves the cyclocondensation of the synthesized 1-bromo-2-butanone with thiourea. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the subsequent cyclization and dehydration steps.

-

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

-

To this solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base such as sodium carbonate solution.

-

The product, 2-amino-4-ethylthiazole, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol.[5]

-

-

Part C: Conversion of 2-Amino-4-ethylthiazole to this compound

The conversion of the 2-amino group to a 2-formyl group can be achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by reaction with a formylating agent.

-

Causality: The amino group is first converted to a diazonium salt, which is a good leaving group. This allows for the introduction of various functional groups, including the formyl group, through reaction with appropriate reagents.

-

Procedure:

-

Dissolve 2-amino-4-ethylthiazole (1.0 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of formaldehyde oxime.

-

Add the cold diazonium salt solution to the formaldehyde oxime solution.

-

The resulting mixture is then hydrolyzed, typically by heating, to yield this compound.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

-

-

Visualization of the Hantzsch Pathway

Caption: Hantzsch synthesis pathway to this compound.

Pathway 2: Vilsmeier-Haack Formylation of 4-Ethylthiazole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] Thiazoles are sufficiently electron-rich to undergo this reaction, typically at the C2 position.

Principle of the Vilsmeier-Haack Reaction

This reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[7] The Vilsmeier reagent is a highly electrophilic iminium salt that attacks the electron-rich thiazole ring. The resulting intermediate is then hydrolyzed to yield the aldehyde.

Experimental Protocol

-

Causality: The formation of the electrophilic Vilsmeier reagent is the key first step. The subsequent electrophilic aromatic substitution is directed to the most nucleophilic position of the 4-ethylthiazole ring, which is the C2 position. The final hydrolysis step converts the iminium salt intermediate to the desired carbonyl group.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous DMF (3.0 equivalents).

-

Cool the DMF in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form as a solid or viscous oil.

-

After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

-

Add 4-ethylthiazole (1.0 equivalent) dropwise to the Vilsmeier reagent.

-

After the addition, the reaction mixture is typically heated to 60-80 °C for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base, such as sodium hydroxide or sodium carbonate solution, until it is alkaline.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by vacuum distillation or column chromatography.[8]

-

-

Visualization of the Vilsmeier-Haack Pathway

Caption: Vilsmeier-Haack formylation of 4-Ethylthiazole.

Pathway 3: Oxidation of 4-Ethyl-2-methylthiazole

Another viable route to this compound is the direct oxidation of the corresponding 2-methylthiazole derivative. This method is attractive due to the potential for high atom economy.

Principle of Oxidation

The methyl group at the C2 position of the thiazole ring can be selectively oxidized to an aldehyde using various oxidizing agents. A common and effective reagent for this transformation is selenium dioxide (SeO₂).[9] The reaction proceeds through a series of steps involving an ene reaction and a[10][11]-sigmatropic rearrangement.

Experimental Protocol

-

Causality: Selenium dioxide is a specific oxidizing agent for allylic and benzylic C-H bonds, and similarly, for methyl groups activated by an adjacent heteroaromatic ring. The choice of solvent is important; dioxane or a mixture of dioxane and water is often used to solubilize both the substrate and the selenium dioxide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethyl-2-methylthiazole (1.0 equivalent) in a suitable solvent such as dioxane.

-

Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the mixture and filter to remove the precipitated selenium metal.

-

The filtrate is then concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried and the solvent is evaporated.

-

The crude product is purified by column chromatography or vacuum distillation to afford this compound.[12]

-

-

Visualization of the Oxidation Pathway

Caption: Oxidation of 4-Ethyl-2-methylthiazole.

Pathway 4: Organometallic Route via Lithiation

The use of organolithium reagents provides a powerful and versatile method for the functionalization of heterocyclic compounds.[13] This approach involves the deprotonation of the thiazole ring, followed by quenching with an electrophile to introduce the desired functional group.

Principle of Lithiation and Formylation

The C2 proton of the thiazole ring is the most acidic and can be selectively removed by a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a 2-lithiated thiazole intermediate. This highly nucleophilic species can then react with an electrophile like N,N-dimethylformamide (DMF) to introduce the formyl group. Alternatively, a halogen-lithium exchange from a 2-halothiazole precursor can also generate the 2-lithiated species.[14]

Experimental Protocol (from 4-Ethyl-2-bromothiazole)

-

Causality: Halogen-lithium exchange is a rapid and efficient method for generating organolithium species. The use of a strong organolithium base at very low temperatures is critical to prevent side reactions. DMF serves as an effective C1 electrophile for the introduction of the aldehyde functionality.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-ethyl-2-bromothiazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.[15]

-

-

Visualization of the Organometallic Pathway

Caption: Organometallic synthesis of this compound.

Comparative Analysis of Synthesis Pathways

The choice of a synthetic pathway depends on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for safety and environmental impact. The following table provides a comparative summary of the discussed pathways.

| Pathway | Starting Materials | Key Reagents | Typical Yields | Scalability | Key Advantages | Key Disadvantages |

| Hantzsch Synthesis & Formylation | 2-Butanone, Bromine, Thiourea | NaNO₂, HCHO | Moderate | Good | Well-established, reliable for ring formation. | Multi-step, use of potentially hazardous diazonium salts. |

| Vilsmeier-Haack Formylation | 4-Ethylthiazole | DMF, POCl₃ | Good to Excellent | Good | Direct formylation, high yields. | Requires anhydrous conditions, corrosive reagents. |

| Oxidation of 2-Methyl Precursor | 4-Ethyl-2-methylthiazole | Selenium Dioxide | Moderate to Good | Moderate | Atom-economical, direct conversion. | Use of toxic selenium compounds, potential for over-oxidation. |

| Organometallic Route | 4-Ethyl-2-bromothiazole | n-BuLi, DMF | Good | Moderate | High functional group tolerance, clean reaction. | Requires strictly anhydrous and inert conditions, cryogenic temperatures. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and effective pathways. The Vilsmeier-Haack formylation and the organometallic route via lithiation offer the most direct approaches with generally good yields, though they require careful handling of reagents and reaction conditions. The Hantzsch synthesis provides a classic and reliable method for constructing the thiazole ring from simple precursors, followed by a functional group interconversion to the aldehyde. The oxidation of 4-ethyl-2-methylthiazole presents an atom-economical alternative. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the laboratory or industrial setting, including scale, cost, safety, and available expertise. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and successfully synthesize this valuable heterocyclic building block.

References

- 1. Thiazole synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis routes of 1-Bromo-2-butanone [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. youtube.com [youtube.com]

- 9. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 10. benchchem.com [benchchem.com]

- 11. US2682558A - Preparation of thioformamide - Google Patents [patents.google.com]

- 12. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 13. Formylation - Common Conditions [commonorganicchemistry.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. repository.ias.ac.in [repository.ias.ac.in]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Thiazole-2-Carbaldehydes

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide addresses the physical and chemical characteristics of 4-Ethylthiazole-2-carbaldehyde. An extensive search of scientific literature and chemical databases revealed a lack of specific experimental data for this particular compound. Therefore, to provide valuable insights for researchers, scientists, and drug development professionals, this document focuses on the well-characterized and structurally similar analogue, 4-Methylthiazole-2-carbaldehyde . By examining this closely related compound, we can infer and understand the expected properties and behaviors of this compound. This guide synthesizes data from various sources to present a comprehensive overview of its physicochemical properties, spectral characteristics, and general methodologies for synthesis and analysis relevant to this class of heterocyclic aldehydes.

Introduction and Statement on Data Availability

Thiazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. The presence of a reactive carbaldehyde group, particularly at the C2 position, offers a versatile handle for synthetic modifications, making compounds like this compound attractive targets for the synthesis of novel bioactive molecules. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Despite a thorough investigation of available chemical literature and databases, no specific experimental physical or chemical data for This compound has been found. This suggests the compound is not widely synthesized or commercially available at present.

In the interest of scientific integrity and to provide a functionally relevant guide, this document will detail the known characteristics of its closest structural analogue, 4-Methylthiazole-2-carbaldehyde (CAS No. 13750-68-0).[3][4] The substitution of a methyl group for an ethyl group at the C4 position is expected to have a predictable, albeit minor, influence on the overall physical properties such as boiling point and density, while the core chemical reactivity and spectral features will remain highly comparable.

Physicochemical Properties of 4-Methylthiazole-2-carbaldehyde

The physical properties of 4-Methylthiazole-2-carbaldehyde are summarized below. These values serve as a reliable benchmark for estimating the properties of the ethyl analogue. The primary difference expected for this compound would be a slightly higher molecular weight, boiling point, and density due to the additional methylene unit.

| Property | Value for 4-Methylthiazole-2-carbaldehyde | Data Source(s) |

| Molecular Formula | C₅H₅NOS | [3] |

| Molecular Weight | 127.16 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 72-74 °C at 9 mmHg | |

| Density | 1.183 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5600 | |

| Flash Point | 67 °C (152.6 °F) - closed cup |

Synthesis and Characterization Workflow

The synthesis of 4-alkylthiazole-2-carbaldehydes typically involves a multi-step process, starting from common precursors. The general workflow is applicable to both the methyl and ethyl derivatives.

General Synthetic Approach

A common route to this class of compounds involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulation to introduce the aldehyde. An alternative is the direct formylation of a pre-formed 4-alkylthiazole. The aldehyde functionality can be introduced via oxidation of the corresponding alcohol.[5]

Below is a conceptual workflow for the synthesis and subsequent characterization of a 4-alkylthiazole-2-carbaldehyde.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent [benchchem.com]

- 5. Buy 4-Ethynylthiazole-2-carbaldehyde (EVT-13825817) [evitachem.com]

The Rising Profile of 4-Ethylthiazole-2-carbaldehyde in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] This technical guide delves into the untapped potential of a specific, yet highly promising derivative: 4-Ethylthiazole-2-carbaldehyde. While direct literature on this compound is emerging, its structural attributes position it as a valuable and versatile building block for the synthesis of novel therapeutic agents.[3] By examining the established reactivity of the thiazole-2-carbaldehyde moiety and the known biological activities of analogous structures, we can map out a landscape of opportunity for researchers in drug discovery. This guide will provide a comprehensive overview of potential synthetic routes, propose key therapeutic areas for investigation, and offer detailed experimental protocols to empower scientists to explore the full potential of this scaffold.

Introduction: The Thiazole Moiety - A Privileged Structure in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a recurring motif in a plethora of biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and in synthetic drugs such as the anticancer agent Dasatinib and the anti-inflammatory Meloxicam, highlights its significance.[4][5][6] The thiazole ring's unique electronic properties and its ability to act as a bioisostere for other aromatic rings make it an attractive scaffold for medicinal chemists.[7][8][9][10] The aldehyde group at the 2-position of the thiazole ring is a particularly reactive handle, allowing for a wide array of chemical transformations to generate diverse libraries of compounds for biological screening.[11][12]

This guide focuses on the potential of this compound, a derivative that offers a unique lipophilic ethyl group at the 4-position, which can influence pharmacokinetic properties and target engagement. We will explore how this specific building block can be leveraged to create novel molecules with potential applications in oncology, infectious diseases, and inflammatory conditions.

Synthetic Pathways: Leveraging the Reactivity of the Aldehyde

The carbaldehyde group at the C2 position of the thiazole ring is the key to the synthetic versatility of this compound. This electrophilic center can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of Thiazole-based Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors to flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5][13] The Claisen-Schmidt condensation of this compound with various substituted acetophenones would yield a library of novel thiazole-chalcone hybrids.

Experimental Protocol: Synthesis of a 4-Ethylthiazole-based Chalcone

-

Dissolution: Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (10 mL).

-

Catalysis: Add a catalytic amount of aqueous sodium hydroxide (10% w/v) dropwise to the solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Precipitation and Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Formation of Schiff Bases

Schiff bases, containing an imine or azomethine group, are another important class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[12][14][15][16] The condensation of this compound with various primary amines can generate a wide array of thiazole-based Schiff bases.

Experimental Protocol: Synthesis of a 4-Ethylthiazole-based Schiff Base

-

Mixing of Reactants: In a round-bottom flask, combine this compound (1 mmol) and a primary amine (1 mmol) in methanol (15 mL).

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out.

-

Filtration and Washing: Filter the precipitate and wash with cold methanol.

-

Drying: Dry the purified Schiff base in a vacuum desiccator.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and elemental analysis.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[3][11][17][18][19] Reacting this compound with active methylene compounds like malononitrile or ethyl cyanoacetate can lead to the synthesis of α,β-unsaturated products with potential as anticancer agents.[17]

Experimental Protocol: Knoevenagel Condensation of this compound

-

Reactant Mixture: In a flask, mix this compound (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a basic catalyst (e.g., piperidine, 0.1 mmol) in a suitable solvent like ethanol or toluene.

-

Heating: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods.

Wittig Reaction

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes or ketones.[20][21][22][23][24] this compound can be reacted with various phosphorus ylides to generate a diverse range of vinyl-thiazole derivatives, which can serve as important intermediates or as bioactive molecules themselves.

Experimental Protocol: Wittig Reaction with this compound

-

Ylide Generation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Aldehyde Addition: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of this compound (1 mmol) in the same solvent dropwise.

-

Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

-

Characterization: Characterize the final alkene by spectroscopic analysis.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar thiazole derivatives, compounds synthesized from this compound are predicted to have potential in several therapeutic areas.

Anticancer Agents

Thiazole-containing compounds have shown significant promise as anticancer agents, targeting various mechanisms including kinase inhibition and tubulin polymerization.[1][6]

-

Kinase Inhibitors: The thiazole ring is a key pharmacophore in several approved kinase inhibitors.[25] Derivatives of this compound could be designed as inhibitors of kinases implicated in cancer progression, such as EGFR, HER2, or Aurora kinases.[26]

-

Tubulin Polymerization Inhibitors: Thiazole-based chalcones have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[1][6]

Antimicrobial Agents

The thiazole scaffold is present in numerous antimicrobial agents.[2][27][28][29][30] Derivatives of this compound, particularly Schiff bases and chalcones, are expected to exhibit antibacterial and antifungal activities. These compounds could be effective against a range of pathogens, including drug-resistant strains.

Anti-inflammatory Agents

Several thiazole derivatives possess anti-inflammatory properties. The development of novel thiazole-based compounds from this compound could lead to new treatments for inflammatory diseases by targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Systematic modification of the derivatives synthesized from this compound will be crucial for establishing structure-activity relationships. The ethyl group at the 4-position provides a lipophilic handle that can be explored for optimizing target binding and pharmacokinetic profiles.

Pharmacophore modeling can be a powerful tool to guide the design of new derivatives.[31][32] By identifying the key chemical features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings), more potent and selective compounds can be designed.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound and Related Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C6H7NOS | 141.19 | Not available |

| 4-Methylthiazole-2-carbaldehyde | C5H5NOS | 127.16 | 74-76 (10 mmHg) |

| Thiazole-2-carbaldehyde | C4H3NOS | 113.14 | 76-78 (14 mmHg) |

Diagrams

Caption: Key synthetic transformations of this compound.

Caption: Proposed therapeutic targets for this compound derivatives.

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its straightforward derivatization through well-established synthetic protocols opens the door to the creation of vast and diverse chemical libraries. The known biological activities of analogous thiazole derivatives strongly suggest that these new compounds will possess significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a foundational framework for researchers to embark on the exploration of this versatile building block. Future work should focus on the synthesis and comprehensive biological evaluation of novel derivatives, coupled with computational studies to elucidate structure-activity relationships and guide further optimization. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

References

- 1. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.unimore.it [iris.unimore.it]

- 8. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ctppc.org [ctppc.org]

- 10. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. ijpsi.org [ijpsi.org]

- 13. ukaazpublications.com [ukaazpublications.com]

- 14. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental … [ouci.dntb.gov.ua]

- 15. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment o ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04197F [pubs.rsc.org]

- 17. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins1 | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. [PDF] A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY | Semantic Scholar [semanticscholar.org]

- 28. jchemrev.com [jchemrev.com]

- 29. plantarchives.org [plantarchives.org]

- 30. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. preprints.org [preprints.org]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Ethylthiazole-2-carbaldehyde and its Derivatives for Drug Discovery and Development

This guide provides a comprehensive technical overview of 4-Ethylthiazole-2-carbaldehyde, a versatile heterocyclic building block, and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical properties, and potential as a scaffold for novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its importance in the development of new therapeutic agents. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The unique electronic properties of the thiazole ring, arising from the presence of the heteroatoms, allow it to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.

This compound, with its reactive aldehyde functionality at the 2-position and an ethyl group at the 4-position, serves as a key intermediate for the synthesis of a diverse library of derivatives. The aldehyde group provides a convenient handle for various chemical transformations, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties of this compound

While specific experimental data for this compound is not abundantly available in public literature, its properties can be reliably inferred from its close structural analogs, such as 4-methylthiazole-2-carbaldehyde.

| Property | Inferred Value/Characteristic | Reference Analog |

| Molecular Formula | C₆H₇NOS | - |

| Molecular Weight | 141.19 g/mol | - |

| Appearance | Likely a pale yellow to brown liquid or low-melting solid | 4-Methylthiazole-2-carbaldehyde |

| Solubility | Soluble in common organic solvents like ethanol, DMSO, and dichloromethane. | General solubility of similar heterocyclic aldehydes |

| Reactivity | The aldehyde group is susceptible to nucleophilic attack and condensation reactions. | Chemical properties of aldehydes |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be achieved through several established methods for thiazole ring formation, with the Hantzsch thiazole synthesis being a prominent and versatile route.[1][2] This method involves the condensation of a thioamide with an α-haloketone.

Proposed Synthetic Pathway via Hantzsch Thiazole Synthesis

A plausible and efficient route to synthesize this compound is outlined below. This protocol is adapted from established procedures for similar thiazole syntheses.[1][2]

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed Hantzsch synthesis of this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-Amino-4-ethylthiazole (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 1-bromo-2-butanone (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution). The product can be extracted with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-amino-4-ethylthiazole.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Conversion of 2-Amino-4-ethylthiazole to this compound

This transformation can be achieved via a Sandmeyer-type reaction followed by formylation.

-

Diazotization: Dissolve the purified 2-amino-4-ethylthiazole (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Formylation: In a separate flask, prepare a solution of formaldoxime or another suitable formylating agent. Add the freshly prepared diazonium salt solution to the formylating agent solution at a controlled temperature.

-

Work-up and Isolation: After the reaction is complete, the mixture is typically neutralized and extracted with an organic solvent. The organic extracts are combined, dried, and concentrated.

-

Purification: The final product, this compound, is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts / Absorption Bands | Rationale |

| ¹H NMR | δ 9.8-10.0 (s, 1H, -CHO), δ 7.5-7.8 (s, 1H, thiazole-H), δ 2.7-2.9 (q, 2H, -CH₂-), δ 1.2-1.4 (t, 3H, -CH₃) | The aldehyde proton is highly deshielded. The thiazole proton appears in the aromatic region. The ethyl group shows a characteristic quartet and triplet. |

| ¹³C NMR | δ 180-185 (-CHO), δ 160-170 (C2-thiazole), δ 145-155 (C4-thiazole), δ 120-130 (C5-thiazole), δ 20-25 (-CH₂-), δ 10-15 (-CH₃) | The carbonyl carbon is significantly downfield. The thiazole ring carbons appear in the aromatic region. |

| IR (Infrared) Spectroscopy | ~1690-1710 cm⁻¹ (C=O stretch, strong), ~2720 and ~2820 cm⁻¹ (C-H stretch of aldehyde), ~3100 cm⁻¹ (C-H stretch, aromatic), ~1500-1600 cm⁻¹ (C=N and C=C stretch of thiazole ring) | The carbonyl stretch is a strong, characteristic band. The aldehyde C-H stretches are also diagnostic.[7][8][9] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 141.03. Fragmentation pattern would likely show loss of the aldehyde group (-CHO) and cleavage of the ethyl group. | The molecular weight of C₆H₇NOS is 141.19. |

Synthesis of this compound Derivatives

The aldehyde functionality of this compound is a gateway to a vast array of derivatives with potential biological activities. Two key classes of derivatives are Schiff bases and hydrazones.

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation reaction between a primary amine and an aldehyde. These compounds are known to possess a broad range of pharmacological properties, including antimicrobial and anticancer activities.[10][11][12]

General Synthetic Protocol for Schiff Bases:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Addition of Amine: Add the desired primary amine (1.0-1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a few hours.

-

Isolation: The resulting Schiff base often precipitates out of the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be isolated by solvent evaporation and purified by recrystallization or column chromatography.

Reaction Workflow Diagram:

Caption: General synthesis of Schiff base derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed from the reaction of an aldehyde with a hydrazine derivative. These compounds are also of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer effects.[13][14][15]

General Synthetic Protocol for Hydrazones:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Hydrazine: Add the appropriate hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, thiosemicarbazide) (1.0 eq) to the solution. A few drops of a catalytic acid (e.g., acetic acid) can be added.

-

Reaction Conditions: The mixture is typically refluxed for 2-6 hours, with the reaction progress monitored by TLC.

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration. The product is then washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification.

Biological Activities of Thiazole-2-carbaldehyde Derivatives

While specific biological data for derivatives of this compound are limited, the broader class of thiazole-2-carbaldehyde derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiazole derivatives.[10][11][16] Schiff bases and hydrazones derived from thiazole aldehydes have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis. For instance, certain thiazole-based Schiff bases have shown excellent activity against HeLa cell lines.[10]

Potential Anticancer Mechanisms:

-

Enzyme Inhibition: Thiazole derivatives can act as inhibitors of crucial enzymes involved in cancer cell proliferation, such as kinases and histone deacetylases.

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

DNA Intercalation: Some derivatives may interact with DNA, leading to cell cycle arrest and cell death.

Antimicrobial Activity

The thiazole scaffold is a core component of many antimicrobial agents. Derivatives of thiazole-2-carbaldehyde have been reported to exhibit significant activity against a range of bacteria and fungi.[13][14][17][18] The imine (-C=N-) linkage in Schiff bases and the hydrazone moiety are often crucial for their antimicrobial effects.

Structure-Activity Relationship Insights:

-

The nature of the substituent on the imine or hydrazone nitrogen can significantly influence the antimicrobial potency and spectrum.

-

Electron-withdrawing or lipophilic groups on the aromatic rings of the derivatives can enhance activity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The straightforward derivatization of its aldehyde group allows for the systematic exploration of chemical space and the optimization of biological activity. While further research is needed to fully elucidate the specific properties and applications of this compound and its derivatives, the existing body of knowledge on related thiazole compounds provides a strong foundation for future investigations. The development of novel synthetic methodologies and the comprehensive biological evaluation of new derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethyl-4-methyl thiazole | C6H9NS | CID 27440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylthiazole-5-carboxaldehyde | C5H5NOS | CID 581339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. ijper.org [ijper.org]

- 11. researcher.manipal.edu [researcher.manipal.edu]

- 12. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 13. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Stability and Storage of 4-Ethylthiazole-2-carbaldehyde

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal handling, storage, and stability assessment of 4-Ethylthiazole-2-carbaldehyde. As a reactive heterocyclic aldehyde, its integrity is paramount for reproducible and reliable experimental outcomes. This guide moves beyond simple recommendations to explain the underlying chemical principles and provide actionable protocols for maintaining compound quality.

Introduction: The Chemical Persona of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiazole ring is a key pharmacophore present in numerous approved drugs, while the aldehyde group serves as a versatile chemical handle for a wide array of synthetic transformations, including reductive amination, Wittig reactions, and condensations.[1][2] However, the very reactivity that makes the aldehyde group synthetically useful also renders it susceptible to degradation. Understanding the interplay between the aromatic stability of the thiazole ring and the reactivity of the carbaldehyde function is critical for its effective use.[3][4] This guide provides the foundational knowledge and practical methodologies to ensure its long-term stability.

Physicochemical and Hazard Profile

A foundational understanding of the compound's properties is the first step in proper handling.

| Property | Value | Source |

| IUPAC Name | 4-ethyl-1,3-thiazole-2-carbaldehyde | - |

| Molecular Formula | C₆H₇NOS | - |

| Molecular Weight | 141.19 g/mol | - |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

| Key Hazards | Likely irritant, potential sensitizer. Aldehydes as a class can be harmful if swallowed or inhaled.[5][6] | GHS Data[5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[7][8] | SDS Information[8] |

Core Stability Challenges and Predicted Degradation Pathways

The stability of this compound is governed by two primary chemical features: the aldehyde functional group and the thiazole heterocycle. Aldehydes are notoriously prone to two main degradation pathways: oxidation and polymerization.[9]

-

Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid (4-Ethylthiazole-2-carboxylic acid) upon exposure to air (oxygen). This process can be accelerated by light, heat, and the presence of metal ion impurities. The formation of this acidic impurity can alter the compound's reactivity and potentially catalyze further degradation.

-

Polymerization (Trimerization): Aldehydes can undergo self-condensation to form cyclic trimers, which are typically odorless, higher-melting solids.[9] This process removes the active aldehyde from the material, reducing its effective purity and utility in subsequent reactions. The presence of acidic or basic impurities can significantly accelerate this process.[9]

The thiazole ring itself is relatively stable due to its aromatic character.[4] However, the electron-withdrawing nature of the aldehyde at the C2 position makes this site susceptible to nucleophilic attack.[4][10]

Diagram 1: Predicted Degradation Pathways

The following diagram illustrates the primary chemical transformations that can compromise the purity of this compound.

Caption: Predicted degradation of this compound.

Recommended Storage and Handling Protocols

Based on the known reactivity of aldehydes and general guidelines for heterocyclic compounds, the following conditions are recommended to maximize the shelf-life and maintain the integrity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows the rate of both oxidation and polymerization reactions.[11] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen, directly inhibiting the primary oxidation pathway.[7] |

| Light | Store in an amber or opaque vial. | Protects the compound from light, which can catalyze the formation of free radicals and accelerate oxidation. |

| Container | Tightly sealed glass or Teflon-lined container. | Prevents leakage and contamination from air and moisture.[7][12] Ensure the container is appropriately sized to minimize headspace. |

| Purity | Use high-purity material free from acidic or basic residues. | Acidic or basic impurities can catalyze polymerization.[9] If necessary, purify the material before long-term storage. |

Handling Best Practices:

-

Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[13]

-

When not in use, ensure the container is tightly sealed and blanketed with inert gas before returning to storage.

-

For frequent use, consider preparing aliquots from a larger stock bottle to minimize repeated exposure of the bulk material to the atmosphere.

Experimental Design for Stability Assessment

To rigorously characterize the stability of this compound, a combination of long-term and forced degradation studies is essential.

Protocol: Long-Term Stability Study

This protocol is designed to evaluate the stability of the compound under the recommended storage conditions over an extended period.

Methodology:

-

Initial Analysis (T=0): Characterize a new batch of high-purity this compound. Assay purity using a validated stability-indicating HPLC method. Perform visual inspection and record results.

-

Sample Preparation: Dispense aliquots of the compound into multiple vials that are purged with argon, sealed tightly, and wrapped in parafilm.

-

Storage: Place the vials under the recommended storage conditions (e.g., 2–8°C, protected from light).

-

Time Points: Designate specific time points for analysis (e.g., 1, 3, 6, 12, 24 months).

-

Analysis: At each time point, remove a vial and allow it to equilibrate to room temperature before opening. Analyze the contents for purity by HPLC and compare the results to the T=0 data.

-

Data Evaluation: A significant decrease in purity or the appearance of new peaks in the chromatogram indicates degradation.

Protocol: Forced Degradation Study

This study deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.

Diagram 2: Forced Degradation Experimental Workflow

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methylthiazole-2-carbaldehyde | High-Quality Reagent [benchchem.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-1,3-thiazole-2-carbaldehyde | C5H5NOS | CID 4263432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aldehydes - Chemical Safety Facts [chemicalsafetyfacts.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. wcu.edu [wcu.edu]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Ethylthiazole-2-carbaldehyde

Abstract

This document provides a detailed, two-step protocol for the synthesis of 4-ethylthiazole-2-carbaldehyde, a key intermediate in pharmaceutical and flavor chemistry. The synthesis commences with the classic Hantzsch thiazole condensation between thioacetamide and 1-chloro-2-butanone to yield 4-ethyl-2-methylthiazole. This intermediate is subsequently oxidized using selenium dioxide to afford the target aldehyde. This guide is designed for researchers and process chemists, offering in-depth mechanistic insights, step-by-step procedures, and critical safety considerations to ensure a reproducible and safe laboratory execution.

Introduction and Synthetic Strategy

This compound is a valuable heterocyclic building block. Its unique structural motif is found in various biologically active molecules and is a known component of certain food aromas. The synthetic route detailed herein is a robust and widely adopted method that leverages the foundational Hantzsch thiazole synthesis.

Our retrosynthetic analysis identifies 4-ethyl-2-methylthiazole as a key precursor. This intermediate is readily accessible through the condensation of a thioamide with an α-haloketone.

-

To achieve the 4-ethyl substitution: The α-haloketone must possess a propyl backbone, making 1-chloro-2-butanone or 1-bromo-2-butanone an ideal choice.

-

To install the 2-methyl group (a precursor to the aldehyde): Thioacetamide is selected as the thioamide component. This methyl group is then oxidized to the desired carbaldehyde in the second step.

While the user prompt specified "ethyl thioamide" as a starting material, this would lead to a 2-ethylthiazole derivative. To synthesize the target molecule, This compound , thioacetamide is the chemically correct and logical starting point for the thioamide component in this specific two-step pathway.

Overall Synthetic Scheme:

Caption: Overall two-step synthesis pathway.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps.

-

Nucleophilic Attack: The sulfur atom of thioacetamide, being a soft nucleophile, attacks the electrophilic α-carbon of 1-chloro-2-butanone, displacing the chloride ion. This forms an S-alkylated intermediate.

-

Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered heterocyclic intermediate (a hydroxythiazoline).

-

Dehydration: This intermediate readily undergoes acid-catalyzed dehydration to lose a molecule of water, resulting in the formation of the aromatic thiazole ring.

Caption: Stepwise mechanism of the Hantzsch reaction.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials. 1-Chloro-2-butanone is a lachrymator and irritant. Selenium dioxide is highly toxic and teratogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 4-Ethyl-2-methylthiazole

This protocol details the condensation reaction to form the thiazole ring.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Thioacetamide | 75.13 | 7.51 g | 100 | Purity >98% |

| 1-Chloro-2-butanone | 106.55 | 11.72 g (10.6 mL) | 110 | 1.1 eq., lachrymator, handle in hood |

| Acetone | - | 200 mL | - | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aqueous solution |

| Dichloromethane (DCM) | 84.93 | ~150 mL | - | For extraction |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | Drying agent |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioacetamide (7.51 g, 100 mmol) and anhydrous acetone (200 mL).

-

Stir the mixture at room temperature until the thioacetamide is fully dissolved.

-

Carefully add 1-chloro-2-butanone (10.6 mL, 110 mmol) to the solution dropwise over 10 minutes. Caution: The reaction is exothermic.

-

Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

-

After completion, cool the mixture to room temperature. A precipitate of the hydrochloride salt may form.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of dichloromethane (DCM) and 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloridric acid formed. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM (25 mL each time).

-

Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellowish oil.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 4-ethyl-2-methylthiazole.

Part B: Synthesis of this compound

This protocol describes the selective oxidation of the 2-methyl group to a carbaldehyde.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 4-Ethyl-2-methylthiazole | 127.20 | 6.36 g | 50 | From Part A |

| Selenium Dioxide (SeO₂) | 110.96 | 5.82 g | 52.5 | 1.05 eq., Highly Toxic! Handle with extreme care |

| 1,4-Dioxane | 88.11 | 100 mL | - | Anhydrous |

| Water (H₂O) | 18.02 | 5 mL | - | Deionized |

| Diethyl Ether or DCM | - | ~200 mL | - | For extraction |

| Celite® or Filter Aid | - | ~5 g | - | For filtration of selenium metal |

Procedure:

-

Extreme Caution: Set up the reaction in a high-efficiency fume hood. Weigh selenium dioxide in a dedicated area and avoid generating dust.

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add selenium dioxide (5.82 g, 52.5 mmol).

-

Add 1,4-dioxane (100 mL) and water (5 mL) to the flask. Heat the mixture to 50-60°C with stirring to dissolve the SeO₂.

-

Dissolve 4-ethyl-2-methylthiazole (6.36 g, 50 mmol) in 20 mL of dioxane and add it to the dropping funnel.

-

Add the thiazole solution dropwise to the warm SeO₂ solution over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 100-101°C) for 3-5 hours. The formation of a black precipitate (elemental selenium) will be observed. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with diethyl ether or DCM. Note: The selenium waste must be collected and disposed of according to institutional hazardous waste protocols.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a gradient of 9:1 to 4:1 hexanes:ethyl acetate) to yield pure this compound as a pale yellow oil.

Data Summary and Characterization

| Step | Product | Typical Yield | Appearance | Key Analytical Data (Expected) |

| A | 4-Ethyl-2-methylthiazole | 75-85% | Yellowish Oil | ¹H NMR (CDCl₃, 400 MHz) δ: 6.75 (s, 1H, thiazole-H5), 2.75 (q, 2H, -CH₂-), 2.65 (s, 3H, -CH₃), 1.30 (t, 3H, -CH₂CH₃) ppm. |

| B | This compound | 60-70% | Pale Yellow Oil | ¹H NMR (CDCl₃, 400 MHz) δ: 9.95 (s, 1H, -CHO), 7.60 (s, 1H, thiazole-H5), 2.90 (q, 2H, -CH₂-), 1.35 (t, 3H, -CH₂CH₃) ppm. |

Troubleshooting and Process Optimization

-

Low Yield in Step A: Ensure the acetone is anhydrous, as water can interfere with the reaction. Confirm the quality of the 1-chloro-2-butanone, as it can degrade upon storage.

-

Incomplete Oxidation in Step B: If the reaction stalls, a small additional portion of SeO₂ (0.1 eq) can be added. Ensure the reaction is maintained at a steady reflux. Over-oxidation to the carboxylic acid is a potential side reaction if the reaction is left for too long or at excessively high temperatures.

-